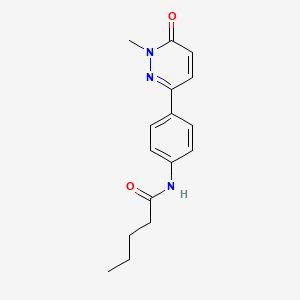

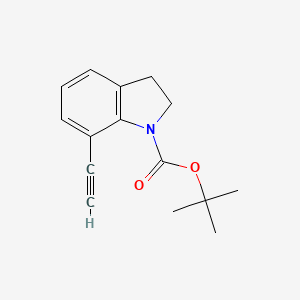

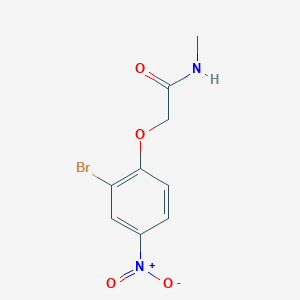

![molecular formula C13H8ClN3O2 B2694813 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 352023-64-4](/img/structure/B2694813.png)

6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 352023-64-4. Its molecular formula is C13H8ClN3O2 and it has a molecular weight of 273.68 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine”, can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI Code for “6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” is 1S/C13H8ClN3O2/c14-10-4-5-13-15-12 (8-16 (13)7-10)9-2-1-3-11 (6-9)17 (18)19/h1-8H .Chemical Reactions Analysis

The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .科学的研究の応用

Synthetic Methodologies and Chemical Properties

- A novel strategy for constructing the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone starts from the coupling between N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines. This method facilitates rapid access to diverse small molecule libraries with potential applications in drug discovery, including compounds showing antiproliferative activity against human cancer cell lines (Zhang et al., 2019).

- Research into the crystal structures and charge distributions of 2-phenyl-imidazo[1,2-a]-pyridine and related compounds highlights the impact of nitro-group insertion on electron density distribution within the bicyclic unit. Such studies are crucial for understanding the molecular basis of chemical reactivity and designing new compounds with desired properties (Tafeenko et al., 1996).

Biological Activities

- Investigations into imidazo[1,2-a]pyridine-based compounds reveal their potential as tyrosinase inhibitors, with specific derivatives showing comparable or superior activity to kojic acid. These findings are significant for applications in medicine, cosmetics, and the food industry, highlighting the role of arylidene moieties in modulating biological activity (Damghani et al., 2020).

- The antimicrobial and synergistic effects of novel imidazo[1,2-a]pyridine-based organoselenium compounds against bacterial and fungal strains have been documented. Such compounds, especially when combined with existing antibiotic drugs, enhance antimicrobial activity, offering new avenues for combating resistant microbial infections (Kumar et al., 2016).

Materials Science and Corrosion Inhibition

- The inhibitory performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic environments has been evaluated. These studies combine experimental techniques with computational approaches to understand the molecular basis of corrosion inhibition, offering insights into the development of more effective corrosion inhibitors (Saady et al., 2021).

作用機序

While the specific mechanism of action for “6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Its density is predicted to be 1.46±0.1 g/cm3 and it has a pKa of 4.65±0.50 .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2/c14-10-4-5-13-15-12(8-16(13)7-10)9-2-1-3-11(6-9)17(18)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAHEOPNBDWFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=CC3=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

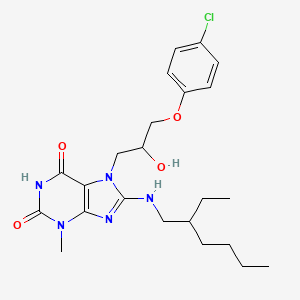

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)

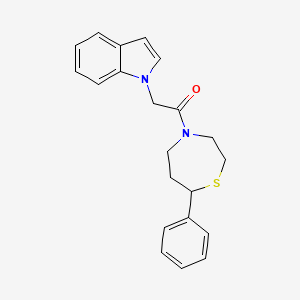

![3-(4-fluorobenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2694733.png)

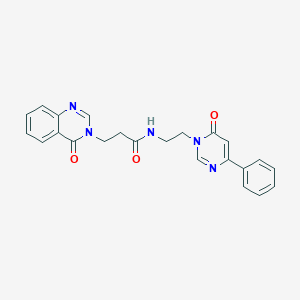

![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)

![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B2694750.png)